1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one is a synthetic organic compound notable for its complex structure, which includes a chloro group, a difluoromethoxy group, and a methylthio group attached to a phenyl ring. This compound is classified as an organic halide and is primarily utilized in pharmaceutical and agrochemical research due to its unique chemical properties and potential biological activity. The molecular formula for this compound is , with a molecular weight of approximately 280.72 g/mol .
The synthesis of 1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one typically involves multiple steps:
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. Optimizing these synthetic routes is crucial for achieving high yields and purity in industrial applications .
The molecular structure of 1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one can be detailed as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 280.72 g/mol |
IUPAC Name | 1-chloro-1-[3-(difluoromethoxy)-4-methylsulfanylphenyl]propan-2-one |
InChI | InChI=1S/C11H11ClF2O2S/c1-6(15)10(12)7-3-4-9(17-2)8(5-7)16-11(13)14/h3-5,10-11H,1-2H3 |
InChI Key | VDOSOBMOFGOFDL-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)SC)OC(F)F)Cl |
This structure reveals the compound's functional groups and their positions, which are critical for its reactivity and biological activity .
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). These transformations highlight the compound's versatility in organic synthesis .
The mechanism of action for 1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one involves its interactions with specific biological targets:
These interactions suggest potential therapeutic applications, particularly in drug development .
The physical and chemical properties of 1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one are critical for understanding its behavior in different environments:
Property | Data |
---|---|
Appearance | Not specified |
Solubility | Not specified |
Melting Point | Not specified |
Boiling Point | Not specified |
Stability | Stable under standard conditions |
Further studies are necessary to determine detailed physical properties such as solubility and melting points, which are crucial for practical applications .
The unique structure of 1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one suggests several potential applications:
Research continues to explore its efficacy in various applications, particularly in drug development where its interactions with biological systems are further elucidated .
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6